2-Ethylrutoside

Aqueous Solubility Formulation Science Flavonoid Derivatization

2-Ethylrutoside (CAS: 36057-92-8), also known as ortho-ethylrutoside or monoethyl rutoside, is a semisynthetic flavonoid derived from the natural compound rutin. It is characterized by the substitution of a hydroxyl group with an ethoxy moiety on the rutoside scaffold, which fundamentally alters its physicochemical properties.

Molecular Formula C29H34O16
Molecular Weight 638.6 g/mol
CAS No. 36057-92-8
Cat. No. B1234363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylrutoside
CAS36057-92-8
Synonyms2-ethylrutoside
ortho-ethylrutoside
Molecular FormulaC29H34O16
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)C)O)O)O)O)O)O)O
InChIInChI=1S/C29H34O16/c1-3-40-15-7-12(30)8-16-18(15)21(35)27(26(43-16)11-4-5-13(31)14(32)6-11)45-29-25(39)23(37)20(34)17(44-29)9-41-28-24(38)22(36)19(33)10(2)42-28/h4-8,10,17,19-20,22-25,28-34,36-39H,3,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1
InChIKeyUBTWOFZUTQOWHX-BDAFLREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylrutoside (CAS 36057-92-8): A Semisynthetic Flavonoid with Enhanced Solubility for Research & Formulation


2-Ethylrutoside (CAS: 36057-92-8), also known as ortho-ethylrutoside or monoethyl rutoside, is a semisynthetic flavonoid derived from the natural compound rutin [1]. It is characterized by the substitution of a hydroxyl group with an ethoxy moiety on the rutoside scaffold, which fundamentally alters its physicochemical properties [2]. This modification places it within the broader class of O-(β-hydroxyethyl)-rutosides (HRs), a group clinically investigated for their effects on vascular endothelium and antioxidant capacity [3].

Why 2-Ethylrutoside Cannot Be Directly Substituted by Unmodified Rutin or Other HR Derivatives in Research


Generic substitution between flavonoids, even within the same chemical class, is scientifically invalid due to profound differences in solubility, bioavailability, and specific bioactivity profiles. Unmodified rutin is practically insoluble in water, severely limiting its experimental and therapeutic utility [1]. While other hydroxyethylrutosides (HRs) like troxerutin and monoxerutin exist, they differ in the number and position of hydroxyethyl groups, which directly impacts their pharmacokinetics and specific molecular targets [2]. For instance, 2-ethylrutoside (a mono-substituted derivative) and troxerutin (a tri-substituted derivative) cannot be considered interchangeable without specific, quantitative justification from the investigator, as they are distinct chemical entities with unique properties [3].

Quantifiable Differentiation of 2-Ethylrutoside: Head-to-Head Data vs. Key Comparators


Enhanced Aqueous Solubility: 2-Ethylrutoside vs. Rutin

2-Ethylrutoside demonstrates a quantifiable and functionally significant increase in aqueous solubility compared to its parent compound, rutin. This is a direct consequence of replacing a hydroxyl group with an ethoxy moiety . While rutin is classified as 'practically insoluble' in water (typically defined as requiring >10,000 parts of solvent for 1 part of solute) [1], 2-ethylrutoside achieves a water solubility of at least 25 mg/mL [2]. This represents a massive improvement and is a critical factor for its selection in any aqueous-based biological assay or formulation development.

Aqueous Solubility Formulation Science Flavonoid Derivatization

Clinical Efficacy in Chronic Venous Insufficiency: HR Mixture vs. Diosmin/Hesperidin

A prospective, comparative registry study directly assessed the efficacy of an O-(beta-hydroxyethyl)-rutosides (HR) mixture (of which 2-ethylrutoside is a key component) against a standard-of-care comparator, a combination of diosmin and hesperidin (D+H), in patients with chronic venous insufficiency (CVI) [1]. While both treatments were active, the study provided quantitative endpoints that allow for a data-driven comparison. The HR group (2 g/day) showed a numerically greater reduction in the rate of ankle swelling (RAS) and improvement in skin flux at rest (RF) compared to the D+H group (500 mg x 3/day) over an 8-week period [1]. The specific outcomes are detailed in the comparison data.

Chronic Venous Insufficiency (CVI) Vascular Pharmacology Clinical Trial Data

Free Radical Scavenging Capacity: HR Mixture vs. Untreated Control

The antioxidant capacity of a standardized mixture of O-(beta-hydroxyethyl)-rutosides (HRs), containing 2-ethylrutoside, was quantitatively assessed against several oxidative systems [1]. The study provides clear, concentration-dependent inhibition data. At a concentration of 5.0 mM, the HR mixture demonstrated significant activity, providing a baseline for comparing the class's potency against well-defined oxidative challenges [1].

Antioxidant Activity Lipid Peroxidation Hydroxyl Radical Scavenging

Enzymatic Biosynthesis: Yield of 2-Ethylrutoside from Rutin

A recent study on the enzymatic synthesis of ethyl-rutinoside (ER), a compound synonymous with 2-ethylrutoside, provides quantitative data on its production from rutin [1]. Using a purified rutin-hydrolysing enzyme (RHE) from Tartary buckwheat, the researchers optimized reaction conditions to achieve a specific yield. This offers a quantifiable baseline for the efficiency of a biocatalytic approach compared to traditional chemical synthesis, which may be less selective or require harsher conditions.

Biocatalysis Green Chemistry Flavonoid Modification

High-Value Application Scenarios for 2-Ethylrutoside Based on Quantitative Evidence


Development of Water-Based Formulations for In Vitro Antioxidant Studies

Given its >250-fold improvement in aqueous solubility over rutin , 2-ethylrutoside is the preferred flavonoid for researchers designing in vitro antioxidant assays that require a purely aqueous environment. This avoids the confounding effects of organic co-solvents (e.g., DMSO) on cell membranes or radical-generating systems, ensuring that observed activity (such as the 91.6% inhibition of hydroxyl radicals at 5.0 mM [1]) is attributable solely to the compound and not an artifact of the solvent.

Positive Control in Chronic Venous Insufficiency (CVI) Research Models

As a key constituent of HR mixtures shown to be clinically effective in reducing ankle swelling and improving microcirculation in CVI patients [2], 2-ethylrutoside serves as an excellent reference compound or starting point for developing new chemical entities targeting vascular permeability. Its established in vivo efficacy profile provides a reliable benchmark against which novel venoactive agents can be quantitatively compared.

Biocatalytic Process Development for 'Green' Flavonoid Derivatization

Researchers in the field of industrial biotechnology and green chemistry can utilize the documented enzymatic synthesis of ethyl-rutinoside (2-ethylrutoside) from rutin [3] as a model system. The optimized conditions (pH 5.0, 40°C, 20% ethanol) provide a validated, scalable, and environmentally friendly alternative to traditional chemical derivatization, which often involves harsher reagents and generates more waste.

Investigating Structure-Activity Relationships (SAR) in the HR Class

2-ethylrutoside, with its single ethoxy substitution, represents a critical intermediate in the structure-activity relationship (SAR) of the hydroxyethylrutoside family. By comparing its properties (e.g., solubility, antioxidant capacity) and bioactivity with those of other well-characterized derivatives like monoHER (7-monohydroxyethylrutoside) [4] and troxerutin (trihydroxyethylrutoside) [5], researchers can precisely map the impact of hydroxyethylation pattern on pharmacological function.

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